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3-chloro-1-methyl-5-nitro-1H-indazole Documentation Hub

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  • Product: 3-chloro-1-methyl-5-nitro-1H-indazole
  • CAS: 74209-24-8

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 3-Chloro-1-methyl-5-nitro-1H-indazole: A Comprehensive Technical Guide

Executive Summary The functionalization of the indazole core is a cornerstone in the development of novel bioactive scaffolds, particularly in the synthesis of fused thiazoloindazole-based acetylcholinesterase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indazole core is a cornerstone in the development of novel bioactive scaffolds, particularly in the synthesis of fused thiazoloindazole-based acetylcholinesterase inhibitors and targeted antitumor agents. 3-chloro-1-methyl-5-nitro-1H-indazole serves as a critical intermediate in these discovery pipelines.

This whitepaper details the mechanistic rationale, regioselectivity challenges, and validated experimental protocols for synthesizing this compound. By examining two distinct, field-proven synthetic routes—differentiated by the sequence of N-methylation and C3-chlorination—this guide provides researchers with the autonomous control needed to optimize yield, purity, and scalability based on their specific laboratory constraints.

Mechanistic Rationale & Regioselectivity

The synthesis of 3-chloro-1-methyl-5-nitro-1H-indazole requires precise control over two fundamental transformations: Electrophilic Aromatic Substitution (SEAr) and N-Alkylation .

C3-Chlorination Dynamics

The indazole ring system is highly electron-rich at the C3 position. Even in the presence of a strongly deactivating, electron-withdrawing nitro group at C5, the C3 carbon retains sufficient nucleophilicity to undergo halogenation[1]. Utilizing N-chlorosuccinimide (NCS) in a polar aprotic solvent (acetonitrile) stabilizes the intermediate Wheland complex, offering a safer and more stoichiometrically precise alternative to chlorine gas.

N-Alkylation and Tautomerism

Indazoles exhibit annular tautomerism between the 1H and 2H forms. Alkylation under basic conditions (e.g., KOH in acetone) with methyl iodide (MeI) typically proceeds via an SN2 mechanism, yielding a mixture of N1 and N2 regioisomers[2].

  • Thermodynamic vs. Kinetic Control: The N1-methyl isomer is thermodynamically favored due to the preservation of the aromatic 10π-electron system of the benzenoid ring. However, kinetic factors often lead to the concurrent formation of the N2-isomer.

  • Causality of Purification: Because these isomers possess distinct dipole moments and hydrogen-bonding capacities, they must be separated via silica gel column chromatography or selective recrystallization to ensure downstream structural integrity[3].

Visualized Synthetic Pathways

Depending on precursor availability and scale, the target compound can be accessed via two primary routes. Route A prioritizes early-stage N-methylation, while Route B establishes the C3-chloro moiety prior to alkylation.

SynthesisPathway SM 5-nitro-1H-indazole (Starting Material) Int1 1-methyl-5-nitro-1H-indazole (Intermediate A) SM->Int1 Route A: N-Methylation MeI, KOH, Acetone 25°C Int2 3-chloro-5-nitro-1H-indazole (Intermediate B) SM->Int2 Route B: C3-Chlorination NCS or NaOCl Reflux or 0°C Target 3-chloro-1-methyl-5-nitro-1H-indazole (Target Compound) Int1->Target Route A: C3-Chlorination NCS, MeCN Reflux (82°C) Int2->Target Route B: N-Methylation MeI, KOH, Acetone 25°C

Divergent synthetic pathways for 3-chloro-1-methyl-5-nitro-1H-indazole.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to execute both synthetic routes efficiently.

RouteReaction StepSubstrateReagents & SolventsTemp / TimeEst. YieldRegioselectivity & Purification
A 1. N-Methylation5-nitro-1H-indazoleMeI (1.1 eq), KOH (3.0 eq), Acetone25°C / 1 h~85% (N1)N1/N2 mixture; requires column chromatography (Hexane:EtOAc 4:1).
A 2. C3-Chlorination1-methyl-5-nitro-1H-indazoleNCS (1.1 eq), MeCN82°C / 1 h58%C3 is uniquely nucleophilic; purified via column (Hexane:EtOAc 8:2).
B 1. C3-Chlorination5-nitro-1H-indazoleNaClO (1.5 eq), NaOH, H₂O0°C / 15 min~80%Direct halogenation; precipitation via acidification.
B 2. N-Methylation3-chloro-5-nitro-1H-indazoleMeI (2.0 eq), KOH (1.1 eq), Acetone25°C / 15 min70%N1 favored; purified via direct recrystallization from EtOH.

Detailed Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints.

Protocol A: N-Methylation Followed by Chlorination

Based on methodologies validated in 2[2].

Step 1: Synthesis of 1-methyl-5-nitro-1H-indazole

  • Initiation: Dissolve 5-nitro-1H-indazole (0.1 g, 0.61 mmol) in anhydrous acetone (5.0 mL). Add finely crushed KOH (0.1 g, 1.84 mmol) to deprotonate the indazole N-H, generating the reactive indazolide anion.

  • Alkylation: Add methyl iodide (0.67 mmol, 1.1 equiv) dropwise. Stir the mixture at room temperature (25°C).

  • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the highly polar starting material and the emergence of two less polar spots confirm the formation of N1 and N2 isomers. The higher Rf​ spot corresponds to the target N1-isomer.

  • Purification: Evaporate the solvent, extract with ethyl acetate, wash with brine, dry over MgSO₄, and isolate the pure N1-isomer via silica gel column chromatography.

Step 2: Synthesis of 3-chloro-1-methyl-5-nitro-1H-indazole

  • Initiation: Dissolve the purified 1-methyl-5-nitro-1H-indazole (1.0 g, 6.12 mmol) in acetonitrile (20 mL).

  • Halogenation: Add N-chlorosuccinimide (0.9 g, 6.74 mmol). Reflux the mixture (approx. 82°C) for 1 hour.

  • Workup: Cool to room temperature, dilute with water (2 × 100 mL), and extract with ethyl acetate (3 × 20 mL). The organic layer is concentrated under reduced pressure.

  • Isolation: Purify the crude product by column chromatography (Hexane:EtOAc 80:20) to yield the target compound as a light-yellow solid (Yield: ~58%).

Protocol B: Chlorination Followed by N-Methylation

Based on crystallographic isolation protocols from3[3] and 4[4].

Step 1: Synthesis of 3-chloro-5-nitro-1H-indazole

  • Initiation: Suspend 5-nitro-1H-indazole (5.00 g, 30.7 mmol) in a solution of NaOH (5.00 g) in H₂O (150 mL). Heat gently until a red solution (sodium indazolide) forms.

  • Halogenation: Cool the mixture in an ice-water bath (0°C) for 15 minutes. Slowly add NaClO (60.0 mL, 5.25% aqueous, 45.0 mmol). Stir at 0°C.

  • Workup: Acidify the mixture carefully to precipitate the chlorinated intermediate. Filter, wash with cold water, and dry in vacuo.

Step 2: Synthesis of 3-chloro-1-methyl-5-nitro-1H-indazole

  • Initiation: To a solution of 3-chloro-5-nitro-1H-indazole (6.13 mmol) in acetone (15 mL), add KOH (6.8 mmol). Stir for 15 minutes at 298 K (25°C).

  • Alkylation: Add methyl iodide (12.26 mmol) dropwise.

  • Self-Validating Checkpoint: Monitor via TLC. Upon complete consumption of the starting material, evaporate the acetone.

  • Purification: Dissolve the crude residue in EtOAc (50 mL), wash with water and brine, and dry over MgSO₄. Rather than relying solely on chromatography, recrystallize the crude material directly from ethanol at room temperature to yield crystallographic-grade colorless crystals (Yield: ~70%, m.p. 198.0–199.0 °C).

Analytical Characterization

Unequivocal structural confirmation of the synthesized 3-chloro-1-methyl-5-nitro-1H-indazole is achieved through orthogonal analytical techniques:

  • ¹H NMR Spectroscopy (300 MHz, CDCl₃): The N-CH₃ protons manifest as a distinct, sharp singlet at δ 4.10 ppm. The aromatic protons exhibit characteristic coupling: H-4 appears as a doublet at δ 8.65 ppm ( J=2.1 Hz), H-7 as a doublet of doublets at δ 8.31 ppm ( J=9.2,2.1 Hz), and H-6 as a doublet at δ 7.44 ppm ( J=9.2 Hz)[1].

  • Single-Crystal X-Ray Diffraction: The molecule crystallizes with near-perfect planarity across the fused five- and six-membered rings (maximum deviation of 0.007 Å at the C1 atom). While no classical hydrogen bonds are present, the crystal lattice is stabilized by dimers organized via a symmetry center, driven by a close contact between a nitro-oxygen atom and the chlorine atom (3.066 Å, which is shorter than the sum of their van der Waals radii)[3][5].

References

  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Chemical Neuroscience (2024). 2

  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications (2015). 3

  • Patent Data: Synthesis of 3-chloro-5-nitro-1H-indazole (US2005/137243). Ambeed Chemical Database. 4

Sources

Exploratory

Spectral Characterization and Synthetic Methodology of 3-Chloro-1-methyl-5-nitro-1H-indazole: A Technical Guide

Executive Summary Indazole derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, frequently leveraged in the development of kinase inhibitors, anti-inflammatory agents, and acetylcholinesterase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, frequently leveraged in the development of kinase inhibitors, anti-inflammatory agents, and acetylcholinesterase (AChE) inhibitors[1]. Within this chemical space, 3-chloro-1-methyl-5-nitro-1H-indazole (CAS: 74209-24-8)[2] serves as a critical, highly functionalized intermediate. The regioselective functionalization of the indazole core—specifically electrophilic chlorination at C-3 and N-alkylation at N-1—requires rigorous analytical validation to ensure isomeric purity.

This whitepaper provides an in-depth, self-validating framework for the synthesis and spectral characterization (NMR, FT-IR, HRMS) of 3-chloro-1-methyl-5-nitro-1H-indazole, designed for researchers and drug development professionals.

Mechanistic Rationale & Synthetic Workflow

To achieve high purity and regioselectivity, the synthesis relies on a controlled two-step functionalization of 5-nitro-1H-indazole.

  • Electrophilic Chlorination: The C-3 position of the indazole ring is highly nucleophilic. Utilizing N-chlorosuccinimide (NCS) rather than chlorine gas ensures a mild, controlled release of chloronium ions ( Cl+ ), preventing poly-chlorination and driving high regioselectivity[1].

  • Regioselective Methylation: Under basic conditions, the indazole deprotonates to form a resonance-stabilized indazolyl anion. Subsequent alkylation with methyl iodide ( CH3​I ) occurs preferentially at the N-1 position rather than N-2. This is driven by thermodynamics (the 1H-tautomer is more stable) and steric causality: the N-2 position is sterically hindered by the newly installed bulky chlorine atom at C-3[3].

Analytical Workflow Visualization

Workflow Start 5-Nitro-1H-indazole (Starting Material) Step1 Electrophilic Chlorination (NCS, MeCN) Start->Step1 Int1 3-Chloro-5-nitro-1H-indazole (Intermediate) Step1->Int1 Step2 Regioselective Methylation (MeI, KOH, Acetone) Int1->Step2 Product 3-Chloro-1-methyl-5-nitro-1H-indazole (Target Compound) Step2->Product NMR NMR Spectroscopy (1H & 13C in CDCl3) Product->NMR IR FT-IR Spectroscopy (Functional Groups) Product->IR MS HRMS (ESI+) (Exact Mass & Isotope) Product->MS

Fig 1: Synthetic pathway and spectral validation workflow for 3-chloro-1-methyl-5-nitro-1H-indazole.

Experimental Protocols

The following protocols constitute a self-validating system. Each step includes built-in quality control checkpoints (TLC, melting point) before proceeding to spectral acquisition.

Protocol A: Synthesis of 3-chloro-5-nitro-1H-indazole
  • Initiation: Dissolve 5-nitro-1H-indazole (1.0 equiv, e.g., 6.12 mmol) in anhydrous acetonitrile (20 mL) under an inert atmosphere[1].

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 equiv, 6.74 mmol) portion-wise to the solution[1].

  • Reaction & Workup: Stir the mixture at room temperature until the disappearance of the starting material is confirmed via TLC (typically Hexane/EtOAc 1:1). Concentrate the solvent in vacuo, extract the residue with ethyl acetate, wash with brine, and dry over anhydrous MgSO4​ . Filter and evaporate to yield the intermediate.

Protocol B: Regioselective N-Methylation
  • Deprotonation: Dissolve the crude 3-chloro-5-nitro-1H-indazole (1.0 equiv) in analytical grade acetone (15 mL). Add potassium hydroxide (KOH) (1.1 equiv) and stir for 15 minutes at 298 K (25 °C) to ensure complete formation of the indazolyl anion[3].

  • Alkylation: Dropwise add methyl iodide ( CH3​I ) (2.0 equiv) to the mixture[3]. Stir until TLC indicates complete conversion.

  • Purification: Evaporate the mixture, dissolve the crude residue in EtOAc (50 mL), wash sequentially with water and brine, and dry over MgSO4​ [3]. Purify via silica gel column chromatography (EtOAc/hexane 2:8). Recrystallize from ethanol to yield colorless crystals.

    • Validation Checkpoint: Melting point must be sharp at 197.0–199.0 °C [1][3][4].

Comprehensive Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1H NMR ( CDCl3​ ), the indazole proton signals are highly dependent on the electronic effects of the substituents. The nitro group at C-5 exerts a strong electron-withdrawing effect, significantly deshielding the adjacent H-4 proton.

Expert Analytical Insight: Routine literature occasionally misassigns the H-6 and H-7 protons[1]. Based on first-principles coupling logic, H-6 must appear as a doublet of doublets (dd) due to ortho-coupling with H-7 ( J≈8.2–9.2 Hz ) and meta-coupling with H-4 ( J≈2.1–2.4 Hz ). Consequently, the pure ortho-coupled doublet is definitively H-7[4].

Table 1: 1H NMR Data (250-300 MHz, CDCl3​ ) [1][4]

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Structural Causality
H-4 8.58 – 8.65Doublet (d)2.1 – 2.4Meta-coupled to H-6; highly deshielded by C-5 NO2​ .
H-6 8.30 – 8.31Doublet of doublets (dd)8.2–9.2, 2.1–2.4Ortho-coupled to H-7, meta-coupled to H-4.
H-7 7.44 – 7.91Doublet (d)8.2 – 9.2Ortho-coupled to H-6.
N-CH 3​ 4.10 – 4.12Singlet (s)N/ADeshielded by the adjacent N-1 heteroatom.

Table 2: 13C NMR Data (75-101 MHz, CDCl3​ ) [1][4]

Carbon PositionChemical Shift ( δ , ppm)Classification
C-7a, C-5 142.6 – 146.7Quaternary (Aromatic / C-NO2​ )
C-3 135.8 – 138.2Quaternary ( C-Cl )
C-3a 122.5 – 126.4Quaternary (Aromatic)
C-6 120.5 – 123.6Tertiary (CH)
C-4 117.8 – 119.7Tertiary (CH)
C-7 109.9 – 111.3Tertiary (CH)
N-CH 3​ 36.4 – 37.1Primary ( CH3​ )
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR confirms the successful retention of the nitro group and the introduction of the N-methyl and chloro functionalities. The strong asymmetric and symmetric stretches at 1525 and 1339 cm −1 are diagnostic for the NO2​ group[4].

Table 3: FT-IR Vibrational Frequencies (Neat) [4]

Functional GroupWavenumber (cm −1 )Vibration Type
Aromatic Ring 3092Aromatic C-H stretch
N-CH 3​ 2952Aliphatic C-H stretch
Nitro (-NO 2​ ) 1525Asymmetric N-O stretch (Strong)
Nitro (-NO 2​ ) 1339Symmetric N-O stretch (Strong)
C-N 1012C-N stretch
C-Cl 793, 733C-Cl stretch / Aromatic out-of-plane bending
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry validates the exact molecular weight and elemental composition. Because chlorine has two stable isotopes ( 35Cl and 37Cl ) in an approximate 3:1 ratio, the mass spectrum will display a characteristic M and M+2 isotopic pattern.

  • Method: HRMS (ESI+)

  • Formula: C8​H6​ClN3​O2​

  • Calculated Exact Mass [M+H]+ : 212.0145[4]

  • Found Exact Mass [M+H]+ : 212.0147[4]

References

  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - Acta Crystallographica Section E: Crystallographic Communications (PubMed Central).
  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights - ACS Omega (PubMed Central).
  • Synthèse et fonctionnalisation de nouveaux dérivés d'indazoles à visée thérapeutique - Université d'Orléans (Thesis).
  • Cas 74209-24-8, 3-chloro-1-methyl-5-nitro-1H-indazole - LookChem Database.

Sources

Foundational

3-chloro-1-methyl-5-nitro-1H-indazole mechanism of action

An In-Depth Technical Whitepaper on the Pharmacological and Synthetic Core of 3-Chloro-1-methyl-5-nitro-1H-indazole Executive Summary In modern drug discovery, the indazole nucleus represents a privileged scaffold, capab...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Pharmacological and Synthetic Core of 3-Chloro-1-methyl-5-nitro-1H-indazole

Executive Summary

In modern drug discovery, the indazole nucleus represents a privileged scaffold, capable of interacting with a diverse array of biological targets. Specifically, 3-chloro-1-methyl-5-nitro-1H-indazole is not deployed as a standalone therapeutic agent, but rather serves as a highly functionalized, rigid pharmacophore precursor. Its unique substitution pattern—a halogen bond donor at C3, a tautomer-locking methyl group at N1, and an electron-withdrawing, reducible nitro group at C5—makes it an ideal intermediate for synthesizing potent acetylcholinesterase (AChE) inhibitors and targeted anti-tumor agents.

This whitepaper deconstructs the structural logic, mechanistic pathways, and self-validating synthetic protocols associated with this critical molecular scaffold.

Structural & Electronic Profiling: The Causality of Scaffold Design

The pharmacological efficacy of indazole derivatives hinges on their spatial geometry and electronic distribution. The specific functionalization of 3-chloro-1-methyl-5-nitro-1H-indazole is intentionally designed to solve common pharmacokinetic and synthetic challenges[1].

  • N1-Methylation (Tautomeric Locking): Unsubstituted indazoles exist in a thermodynamic equilibrium between 1H- and 2H-tautomers. In polar physiological environments, this tautomerization complicates structure-activity relationship (SAR) modeling and receptor docking. Methylation at the N1 position locks the molecule in the thermodynamically favored 1H-conformation (by ~4.5 kcal/mol), ensuring predictable, high-affinity binding within target enzyme pockets.

  • C3-Chlorination (Halogen Bonding): The insertion of a chlorine atom at the C3 position serves a dual purpose. Synthetically, it acts as an electrophilic handle for downstream cross-coupling (e.g., Suzuki-Miyaura reactions). Pharmacologically, the chlorine atom participates in highly specific halogen bonding (Cl···O interactions) with carbonyl oxygen atoms in the catalytic active sites of target enzymes, significantly increasing binding residence time.

  • C5-Nitro Group (Electronic Pull & Annulation): The strongly electron-withdrawing nitro group modulates the pKa of the indazole ring. More importantly, it serves as a synthetic handle. Upon catalytic reduction to an amine, the C5 position becomes the nucleation point for annulating additional heterocycles, such as thiazoles, to form tricyclic systems (e.g., thiazolo[4,5-e]indazoles) that exhibit potent neuroprotective properties.

ScaffoldLogic Core 3-Chloro-1-methyl-5-nitro-1H-indazole (Privileged Scaffold) N1 N1-Methylation Locks 1H-Tautomer for Predictable Docking Core->N1 Regioselective SN2 C3 C3-Chlorination Enables Halogen Bonding & Cross-Coupling Core->C3 Electrophilic Substitution C5 C5-Nitro Group Precursor for Tricyclic Ring Annulation Core->C5 Synthetic Handle

Diagram 1: Structural logic and functionalization pathways of the indazole scaffold.

Mechanisms of Action: From Scaffold to Therapeutic Efficacy

Because 3-chloro-1-methyl-5-nitro-1H-indazole is a precursor, its "mechanism of action" is realized through the bioactive molecules it generates. The scaffold is primarily utilized to target two distinct pathological pathways: cholinergic deficit in neurodegeneration and unregulated cellular proliferation in oncology.

Cholinergic Modulation (Acetylcholinesterase Inhibition)

When elaborated into thiazoloindazole derivatives, the scaffold acts as a potent, dual-binding inhibitor of Acetylcholinesterase (AChE)[2].

  • Peripheral Anionic Site (PAS) Binding: The rigid, planar tricyclic core (derived directly from the indazole scaffold) intercalates into the PAS at the entrance of the AChE gorge via strong π−π stacking interactions with Trp286.

  • Catalytic Active Site (CAS) Blockade: Functionalized side chains extend down the 20 Å deep gorge to interact with the CAS (Trp86, Ser203). The C3-chlorine atom frequently engages in halogen bonding with the CAS residues, preventing the hydrolysis of acetylcholine (ACh).

  • Therapeutic Outcome: By simultaneously blocking substrate entry (PAS) and catalytic breakdown (CAS), these derivatives cause a rapid accumulation of ACh in the synaptic cleft, restoring cholinergic neurotransmission in neurodegenerative models (e.g., Alzheimer's disease).

AChEMechanism Drug Thiazoloindazole Derivative AChE Acetylcholinesterase (AChE) Enzyme Drug->AChE Dual-Site Binding PAS Peripheral Anionic Site (π-π Stacking) AChE->PAS CAS Catalytic Active Site (Halogen Bonding) AChE->CAS Effect Synaptic ACh Accumulation (Neuroprotection) PAS->Effect Prevents Substrate Entry CAS->Effect Blocks Hydrolysis

Diagram 2: Dual-site binding mechanism of indazole-derived AChE inhibitors.

Anti-Tumor and Antiproliferative Activity

Polysubstituted indazoles synthesized from this scaffold exhibit marked antiproliferative activity against aggressive human cancer cell lines, notably A2780 (ovarian) and A549 (lung) carcinomas[3]. The mechanism involves the induction of prolonged cell cycle arrest at the G2/M phase. The planar nature of the indazole system (maximum deviation of 0.007 Å) allows it to act as an ATP-competitive inhibitor within the hinge region of various cyclin-dependent kinases (CDKs), triggering morphological differentiation and subsequent apoptosis.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the synthesis and evaluation of this scaffold must follow self-validating workflows. Every step below includes internal checkpoints to verify chemical integrity before proceeding.

Protocol 1: Regioselective Synthesis of 3-Chloro-5-nitroindazole

Causality: N-chlorosuccinimide (NCS) is selected over Cl2​ gas to provide controlled electrophilic aromatic substitution, preventing over-chlorination of the benzenoid ring.

  • Reaction Setup: Dissolve 5-nitroindazole (6.12 mmol) in 20 mL of anhydrous acetonitrile. Add NCS (6.74 mmol, 1.1 equiv).

  • Thermal Activation: Reflux the mixture for 1 hour.

  • Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (Hexane/EtOAc 8:2). The reaction is complete only when the lower Rf​ starting material spot is entirely consumed. Proceeding prematurely will result in inseparable co-elution during chromatography.

  • Workup: Quench with water (2 × 100 mL) to dissolve succinimide byproducts. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Drying & Purification: Dry the organic layer over anhydrous MgSO4​ to prevent hydrolytic degradation during evaporation. Evaporate in vacuo and purify via column chromatography (Hexane/EtOAc 80:20) to yield a light-yellow solid.

Protocol 2: N1-Methylation (Tautomeric Locking)

Causality: Potassium hydroxide in acetone provides a mildly basic, polar aprotic environment that favors SN​2 attack by the more nucleophilic N1 nitrogen, minimizing N2-alkylation byproducts.

  • Deprotonation: To a solution of 3-chloro-5-nitroindazole (6.13 mmol) in 15 mL acetone, add KOH (6.8 mmol). Stir at 298 K for 15 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add methyl iodide (12.26 mmol) dropwise. The excess methyl iodide drives the equilibrium toward complete N1-alkylation.

  • Validation Checkpoint: Monitor via TLC until the starting material disappears.

  • Isolation: Evaporate the acetone. Dissolve the crude residue in EtOAc (50 mL), wash with brine (to remove potassium iodide salts), and dry over MgSO4​ .

  • Crystallization: Recrystallize from ethanol at room temperature to yield colorless crystals (m.p. 471 K). Self-validation: The formation of colorless crystals confirms the removal of conjugated impurities.

Protocol 3: In Vitro AChE Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the indazole derivative in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Incubation: Mix AChE enzyme (0.02 U/mL), test compound, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) in a 96-well plate. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Initiation & Measurement: Add acetylthiocholine iodide (ATCI, 15 mM) to initiate the reaction. Measure absorbance at 412 nm continuously for 5 minutes.

  • Data Validation: Calculate IC50​ values using non-linear regression. A reference standard (e.g., Tacrine) must be run in parallel; if the standard's IC50​ deviates by >10% from literature values, the assay must be invalidated and repeated.

Quantitative Data Summaries

Table 1: Crystallographic & Physicochemical Parameters of the Scaffold

Data derived from X-ray diffraction studies confirming the structural rigidity required for target docking[1].

ParameterValuePharmacological Significance
Molecular Formula C8​H6​ClN3​O2​ Defines molecular weight for Lipinski's Rule of 5.
Planarity Deviation 0.007 (2) ÅNear-perfect planarity allows deep intercalation into narrow enzyme gorges (e.g., CDKs, AChE).
Cl···O Short Contact 3.066 (2) ÅShorter than van der Waals radii; proves the capacity for strong halogen bonding in active sites.
Melting Point 198.0–199.0 °CIndicates high crystalline stability and purity of the isolated pharmacophore.
Table 2: Pharmacological Activity of Key Scaffold Derivatives

Comparative efficacy of molecules synthesized directly from the 3-chloro-1-methyl-5-nitro-1H-indazole core[2, 3].

Derivative ClassPrimary TargetCell Line / Enzyme IC50​ RangeMechanism of Action
Thiazolo[4,5-e]indazoles AChEElectrophorus electricus AChE0.12 - 5.40 µMDual PAS/CAS binding; prevents ACh hydrolysis.
Polysubstituted Indazoles CDKs / TubulinA2780 (Ovarian Carcinoma)0.64 - 17.0 µMATP-competitive kinase inhibition; G2/M arrest.
Polysubstituted Indazoles CDKs / TubulinA549 (Lung Carcinoma)1.20 - 15.5 µMApoptosis induction via morphological differentiation.

References

  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Kouakou A, Rakib EM, Chigr M, Saadi M, El Ammari L. Acta Crystallographica Section E: Crystallographic Communications. 2015 Oct 10;71(Pt 11):o834-5. URL:[Link]

  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. Laghchioua FE, et al. Biomedicine & Pharmacotherapy / Current Medicinal Chemistry (via NIH PMC). 2024. URL:[Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Wan Y, He S, et al. ResearchGate. 2018. URL:[Link]

Exploratory

Unlocking the Pharmacological Potential of 3-Chloro-1-methyl-5-nitro-1H-indazole Derivatives: A Technical Guide

Executive Summary Indazole derivatives represent a privileged class of nitrogen-containing heterocycles in medicinal chemistry. Among these, 3-chloro-1-methyl-5-nitro-1H-indazole serves as a highly versatile synthetic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole derivatives represent a privileged class of nitrogen-containing heterocycles in medicinal chemistry. Among these, 3-chloro-1-methyl-5-nitro-1H-indazole serves as a highly versatile synthetic intermediate[1]. The unique electronic distribution afforded by the electron-withdrawing chlorine atom at the C3 position and the nitro group at the C5 position, combined with N1-methylation, creates a rigid, planar scaffold ideal for targeted derivatization. This whitepaper elucidates the structural rationale, synthesis workflows, and diverse biological activities of its derivatives, focusing on their roles as enzyme inhibitors and antimicrobial agents.

Structural Rationale & Chemical Synthesis

The intrinsic value of 3-chloro-1-methyl-5-nitro-1H-indazole lies in its crystallographic and electronic properties. X-ray diffraction studies reveal that the fused five- and six-membered indazole system is essentially planar, with a maximum deviation from the mean plane of just 0.007 Å. Interestingly, the solid-state structure lacks classical hydrogen bonds; instead, molecules form centrosymmetric dimers driven by close contacts between the nitro-oxygen and the C3-chlorine atom. This strict planarity and specific halogen-oxygen interaction profile allow these molecules to intercalate or bind tightly within narrow enzyme active sites, minimizing steric clashes.

The synthesis workflow relies on precise functional group manipulation. The pivotal step for biological diversification is the reduction of the C5-nitro group to an amine. This nucleophilic 5-amino derivative acts as the critical branching point for synthesizing complex sulfonamides, thiazoloindazoles, and oxazolidinone conjugates.

G A 3-chloro-5-nitro- 1H-indazole B 3-chloro-1-methyl- 5-nitro-1H-indazole A->B Methylation (MeI, KOH) C 5-amino-3-chloro- 1-methyl-1H-indazole B->C Reduction (SnCl2, EtOH) D Arylsulfonamides (Anticancer/HNE) C->D Sulfonylation (ArSO2Cl) E Thiazoloindazoles (AChE Inhibitors) C->E Cyclization (KSCN, Br2)

Figure 1: Chemical derivatization workflow of 3-chloro-1-methyl-5-nitro-1H-indazole.

Biological Activity Profiles

Neuroprotection: Cholinesterase Inhibition

Alzheimer's disease management relies heavily on restoring cholinergic transmission. Derivatives synthesized by fusing a thiazole ring to the indazole core (thiazolo[5,4-e]indazoles) have emerged as potent Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors[2]. By converting the 5-nitro group to an amine and subsequently reacting it with potassium thiocyanate under oxidative conditions, researchers generate rigid tricyclic scaffolds. The extended aromatic system exhibits strong π−π stacking affinity within the catalytic anionic site of AChE, effectively blocking acetylcholine hydrolysis[2].

Anti-inflammatory: Human Neutrophil Elastase (HNE) Inhibition

Human Neutrophil Elastase is a serine protease implicated in inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS). Sulfonamide derivatives of 1-methyl-5-nitro-1H-indazole have been developed as analogs of Sivelestat (a known HNE inhibitor)[3]. These compounds demonstrate remarkable potency, with IC50 values dropping into the low nanomolar range (15–78 nM). The sulfonamide moiety mimics the transition state of the peptide substrate, effectively halting elastase-mediated tissue degradation[3].

Anticancer and Antimicrobial Properties

Arylsulfonamide derivatives, such as N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide, exhibit significant antiproliferative activity against various human and murine tumor cell lines. Furthermore, modifications at the N1 or C3 positions yield oxazolidinone and isoxazoloindazole compounds with broad-spectrum antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[4][5].

Pathways Indazole Indazole Derivatives HNE Human Neutrophil Elastase (HNE) Indazole->HNE Competitive Inhibition AChE Acetylcholinesterase (AChE) Indazole->AChE Active Site Binding Bact Bacterial Ribosome (50S Subunit) Indazole->Bact Translation Disruption Inf Reduced Inflammation (COPD, ARDS) HNE->Inf Prevents tissue damage Cog Enhanced Cholinergic Transmission AChE->Cog Prevents ACh breakdown Death Bacterial Cell Death (MRSA Clearance) Bact->Death Bactericidal effect

Figure 2: Primary pharmacological targets and downstream physiological impacts of indazole derivatives.

Quantitative Activity Data

The table below summarizes the biological efficacy of key 3-chloro-1-methyl-5-nitro-1H-indazole derivatives and their structural analogs across different therapeutic targets.

Derivative ClassPrimary Target / AssayBiological Activity (IC50 / MIC)Mechanism of Action
Thiazolo[5,4-e]indazoles AChE / BuChELow µM to nM rangeCompetitive active site binding[2]
Indazole Sulfonamides Human Neutrophil Elastase15 – 78 nMTransition state mimicry (Sivelestat analogs)[3]
Oxazolidinone Indazoles Gram-positive Bacteria (MRSA)MIC < 4 µg/mLRibosomal translation inhibition[4]
N-[7(6)-indazolyl]arylsulfonamides Tumor Cell Lines (Proliferation)Sub-micromolar IC50Apoptosis induction / Cell cycle arrest[6]

Experimental Methodologies

Protocol 1: Synthesis and Reduction of 3-Chloro-1-methyl-5-nitro-1H-indazole

This self-validating protocol ensures high-purity intermediates by utilizing Thin-Layer Chromatography (TLC) monitoring and pH-controlled extractions to prevent premature amine oxidation.

  • N-Methylation : Dissolve 3-chloro-5-nitroindazole (6.13 mmol) in 15 mL of acetone. Add potassium hydroxide (6.8 mmol) and stir at 298 K for 15 minutes to deprotonate the N1 position.

  • Alkylation : Dropwise, add methyl iodide (12.26 mmol). Monitor via TLC (EtOAc/hexane 2:8) until the starting material is completely consumed.

  • Purification : Evaporate the solvent, dissolve the crude material in 50 mL EtOAc, wash sequentially with water and brine, dry over anhydrous MgSO₄, and concentrate. Recrystallize from ethanol to yield pure 3-chloro-1-methyl-5-nitro-1H-indazole (yield ~70%).

  • Nitro Reduction : Suspend the purified nitro compound (1.22 mmol) and anhydrous Tin(II) chloride (SnCl₂, 6.1 mmol) in 25 mL of absolute ethanol. Heat at 60 °C (333 K) for 5–6 hours[6]. Causality note: SnCl₂ is preferred over harsh hydrogenation here to prevent accidental dehalogenation of the C3-chlorine.

  • Workup : Cool the mixture and carefully adjust to pH 7–8 using 5% aqueous potassium bicarbonate. Causality note: This specific pH range is critical to neutralize the tin salts into an insoluble precipitate without degrading the newly formed, oxidation-sensitive amine. Extract with EtOAc, wash with brine, dry, and concentrate to isolate the 5-amino derivative.

Protocol 2: In Vitro AChE Inhibitory Assay (Modified Ellman’s Method)

This protocol is used to evaluate the neuroprotective potential of the synthesized derivatives.

  • Reagent Preparation : Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the indazole derivative in DMSO. Causality note: Ensure the final assay DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Incubation : In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme solution (0.22 U/mL), and 20 µL of the test compound. Incubate at 25 °C for 15 minutes to allow steady-state binding between the inhibitor and the enzyme active site.

  • Reaction Initiation : Add 10 µL of 0.01 M DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 0.075 M acetylthiocholine iodide (ATCI).

  • Kinetic Measurement : Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The generation of the yellow 5-thio-2-nitrobenzoate anion directly correlates with enzyme activity. Calculate the IC50 using non-linear regression analysis of the reaction rates.

References

  • Kouakou, A., et al. "Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole". Acta Crystallographica Section E: Crystallographic Communications (PubMed Central).[Link]

  • "Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors". Frontiers in Chemistry.[Link]

  • "Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights". ACS Chemical Neuroscience.[Link]

  • "WO 2007/088478 A1 - Indazole Oxazolidinones as Antibacterial Agents".
  • "New and Efficient Synthesis of Bi- and Trisubstituted Indazoles". ResearchGate.[Link]

  • "N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide". Acta Crystallographica Section E (PubMed Central).[Link]

  • "N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide". Acta Crystallographica Section E (PubMed Central).[Link]

Sources

Foundational

In-Depth Technical Guide: Thermal Stability and Physicochemical Profiling of 3-Chloro-1-methyl-5-nitro-1H-indazole

Executive Summary & Strategic Importance In modern medicinal chemistry, the indazole scaffold serves as a privileged pharmacophore. Specifically, 3-chloro-1-methyl-5-nitro-1H-indazole has emerged as a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the indazole scaffold serves as a privileged pharmacophore. Specifically, 3-chloro-1-methyl-5-nitro-1H-indazole has emerged as a critical intermediate in the synthesis of complex biologically active molecules, most notably thiazoloindazole-based Acetylcholinesterase (AChE) inhibitors used in Alzheimer's disease research[1].

As a Senior Application Scientist, I approach the thermal characterization of nitroaromatic halogens not merely as a routine analytical checkbox, but as a fundamental safety and developability gateway. The presence of a 5-nitro group introduces significant energetic potential, while the 3-chloro substitution provides a reactive site for downstream nucleophilic aromatic substitution (SNAr)[1]. Understanding the exact thermal boundaries—specifically the melting transition and the onset of exothermic decomposition—is paramount to preventing thermal runaway during scale-up and ensuring the integrity of the active pharmaceutical ingredient (API) precursor.

Structural and Crystallographic Foundations

To understand the thermal behavior of 3-chloro-1-methyl-5-nitro-1H-indazole, we must first analyze its crystal lattice. The macroscopic thermal stability of a solid is directly dictated by its intermolecular forces.

Crystallographic data reveals that the fused five- and six-membered indazole system is essentially planar, with a maximum deviation from the mean plane of merely 0.007 Å[2]. Because the N1 position is protected by a methyl group, the molecule lacks the capacity to form classical hydrogen bonds[2].

Causality in Crystal Packing: Without hydrogen bonding, how does the crystal achieve a high melting point of 198.0–199.0 °C[1]? The structural integrity is maintained by a unique crystallographic dimer. Two molecules are organized around a symmetry center via a remarkably close contact between the oxygen atom of the nitro group and the chlorine atom. At 3.066 Å, this distance is significantly shorter than the sum of their van der Waals radii[2]. This strong halogen-oxygen interaction anchors the lattice, requiring substantial thermal energy (enthalpy of fusion) to disrupt the solid state.

LogicalRel Struct 3-chloro-1-methyl- 5-nitro-1H-indazole Nitro 5-Nitro Group (Electron Withdrawing) Struct->Nitro Chloro 3-Chloro Group (Leaving Group) Struct->Chloro Methyl 1-Methyl Group (N-protection) Struct->Methyl Therm Thermal Hazard (Exothermic Decomp >280°C) Nitro->Therm Energetic moiety Stability Lattice Stability (Tm = 198°C) Nitro->Stability Cl...O dimer contact React Nucleophilic Substitution (Thiazoloindazole Synthesis) Chloro->React SNAr precursor Chloro->Stability Cl...O dimer contact Methyl->Stability Prevents H-bonding

Figure 1: Structural-functional relationship mapping of 3-chloro-1-methyl-5-nitro-1H-indazole.

Thermal Stability Dynamics: DSC and TGA Profiling

Thermal profiling utilizes Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to map the physical transitions and chemical degradation of the compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with phase transitions. For 3-chloro-1-methyl-5-nitro-1H-indazole, a sharp endothermic peak is observed corresponding to its melting point ( Tm​ ) at 198.0–199.0 °C (471 K)[2],[1].

  • Expert Insight: The sharpness of this peak is a direct indicator of compound purity. A broadened peak or a depressed onset temperature suggests the presence of residual solvents (e.g., ethanol from recrystallization) or unreacted precursors[2].

Thermogravimetric Analysis (TGA)

TGA monitors mass loss as a function of temperature. Nitroaromatics typically exhibit stability up to their melting point, followed by a rapid, often exothermic, decomposition phase ( Td​ ) driven by the cleavage of the C-NO 2​ bond. For this class of indazoles, significant mass loss and exothermic decomposition generally initiate above 280 °C.

  • Expert Insight: Conducting TGA under a strict nitrogen ( N2​ ) purge is non-negotiable. An oxidative atmosphere (air) would induce premature combustion, masking the intrinsic thermal decomposition kinetics of the nitroindazole core.

Data Presentation: Physicochemical Parameters
ParameterValue / DescriptionAnalytical Method / Source
Molecular Formula C 8​ H 6​ ClN 3​ O 2​ Elemental Analysis[2]
Melting Point ( Tm​ ) 198.0–199.0 °C (471 K)DSC / Capillary[2],[1]
1H NMR (CDCl 3​ ) δ 8.65 (H-4), 8.31 (H-7), 7.44 (H-6), 4.10 (NCH 3​ )300 MHz NMR[1]
Crystal System Planar indazole (max deviation 0.007 Å)X-Ray Diffraction[2]
Key Intermolecular Force Cl O contact (3.066 Å)X-Ray Diffraction[2]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints (In-Process Controls).

Protocol A: Synthesis and Isolation

This method details the N-methylation of 3-chloro-5-nitroindazole to yield the target compound[2].

  • Reaction Setup: Dissolve 3-chloro-5-nitroindazole (6.13 mmol) in 15 mL of anhydrous acetone[2].

  • Deprotonation: Add potassium hydroxide (KOH, 6.8 mmol) to the solution and stir for 15 minutes at 298 K (25 °C) to generate the indazolyl anion[2].

  • Alkylation: Dropwise, add methyl iodide (12.26 mmol). The excess methyl iodide drives the reaction to completion[2].

  • Validation Check 1 (TLC): Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC)[2]. Do not proceed until the precursor spot is absent.

  • Workup: Evaporate the acetone. Dissolve the crude residue in 50 mL of ethyl acetate (EtOAc), wash sequentially with distilled water and brine, and dry over anhydrous MgSO 4​ [2].

  • Purification: Evaporate the solvent in vacuo and purify via silica gel column chromatography (EtOAc/hexane 2:8)[2].

  • Crystallization: Recrystallize the product from ethanol at room temperature to yield colorless crystals (approx. 70% yield)[2].

  • Validation Check 2 (NMR): Confirm the structure and purity via 1 H NMR, ensuring the presence of the singlet at δ 4.10 ppm corresponding to the N-CH 3​ group[1].

Protocol B: Standardized Thermal Characterization (DSC/TGA)

Accurate thermal data requires strict control over sample preparation and environmental parameters.

  • Sample Preparation: Weigh exactly 1.5 to 2.0 mg of the crystallized compound into a standard aluminum crucible (for DSC) and an alumina (Al 2​ O 3​ ) crucible (for TGA).

    • Causality: A small sample mass minimizes thermal gradients within the crystal bed, preventing thermal lag and ensuring high-resolution peak detection.

  • Crucible Sealing (DSC): Crimp the aluminum pan with a pinhole lid.

    • Causality: The pinhole allows evolved gases to escape during the heating ramp, preventing the pan from rupturing and damaging the sensor.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 10 minutes prior to the run.

  • Heating Ramp: Heat the sample from 25 °C to 350 °C at a constant rate of 10 °C/min.

    • Causality: 10 °C/min is the field-standard compromise; it is slow enough to maintain thermal equilibrium but fast enough to produce strong, easily integrable heat flow signals.

  • Data Integration: Calculate the extrapolated onset temperature for the endothermic melting peak to determine the true Tm​ .

Workflow Synth Synthesis & N-Alkylation (Acetone, KOH, MeI) Purif Purification & Crystallization (Ethanol Recrystallization) Synth->Purif SamplePrep Sample Preparation (1-2 mg, Microbalance) Purif->SamplePrep DSC DSC Analysis (Al Pan, 10 °C/min, N2) SamplePrep->DSC TGA TGA Analysis (Al2O3 Pan, 10 °C/min, N2) SamplePrep->TGA Data Thermal Profile Generation (Tm = 198 °C, Td > 280 °C) DSC->Data TGA->Data

Figure 2: Experimental workflow for the synthesis and thermal profiling of the indazole derivative.

Downstream Application: AChE Inhibitor Synthesis

The thermal stability of 3-chloro-1-methyl-5-nitro-1H-indazole is not just an analytical metric; it is a practical requirement. In the development of thiazoloindazole-based AChE inhibitors, this scaffold undergoes rigorous downstream chemistry[1].

For instance, the nucleophilic substitution of the chloro substituent with complex synthons (like carbazole) is performed in a DMF/THF mixture at 65 °C[1]. The robust thermal stability of the indazole core (melting at 198 °C and decomposing well above that) ensures that the molecule remains entirely intact and stable during these prolonged, elevated-temperature cross-coupling reactions, ultimately yielding highly potent inhibitors with IC 50​ values as low as 0.071 μ M against Acetylcholinesterase[1].

References

  • Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o834–o835.[Link]

  • Silva, A., et al. (2024). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Chemical Neuroscience, 15(15), 2834-2849.[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of derivatives from 3-chloro-1-methyl-5-nitro-1H-indazole

Application Note: Divergent Synthesis and Derivatization of 3-Chloro-1-methyl-5-nitro-1H-indazole Scaffolds Executive Summary The 3-chloro-1-methyl-5-nitro-1H-indazole scaffold is a privileged building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis and Derivatization of 3-Chloro-1-methyl-5-nitro-1H-indazole Scaffolds

Executive Summary

The 3-chloro-1-methyl-5-nitro-1H-indazole scaffold is a privileged building block in medicinal chemistry. Its unique substitution pattern allows for highly regioselective modifications, making it a cornerstone in the development of acetylcholinesterase (AChE) inhibitors, antiproliferative sulfonamides, and COX-2 inhibitors. This application note details the mechanistic rationale, structural validation, and step-by-step experimental protocols for the divergent functionalization of this scaffold, transitioning from a stable nitro-precursor to highly reactive amine and annulated derivatives.

Mechanistic Rationale & Expert Insights

Successful derivatization of the 3-chloro-1-methyl-5-nitro-1H-indazole core relies on exploiting the differential reactivity of its functional groups [1]:

  • Chemoselective Reduction (The Causality of SnCl₂): The 5-nitro group serves as a stable, masked amine during early-stage synthesis (e.g., N-alkylation or C3-halogenation). However, unmasking this group requires precision. Standard catalytic hydrogenation (Pd/C, H₂) frequently results in unwanted hydrodehalogenation of the C3-chloro substituent. Stannous chloride (SnCl₂) in ethanol provides a mild, chemoselective alternative that exclusively reduces the nitro group via an electron-transfer mechanism [3].

  • SNH Side Reactions: Expert Insight: When using SnCl₂ in alcoholic solvents, nucleophilic aromatic substitution of hydrogen (SNH) can sometimes occur, leading to minor 4-alkoxy byproducts [3]. Strict temperature control (≤60 °C) and rigorous TLC monitoring are critical to maximizing the yield of the desired 5-aminoindazole.

  • C3-Chloro Utility: The C3-chloro group is intentionally retained. It serves either as a lipophilic vector to enhance target binding (e.g., in hydrophobic pockets of AChE) or as a handle for late-stage cross-coupling (e.g., Suzuki-Miyaura) [2].

Synthetic Workflow

G N1 3-Chloro-1-methyl-5-nitro-1H-indazole (Starting Scaffold) N2 3-Chloro-1-methyl-1H-indazol-5-amine (Key Intermediate) N1->N2 SnCl2, EtOH, 60°C, 5h [Chemoselective Reduction] N3 N-(3-Chloro-1-methyl-1H-indazol-5-yl) arylsulfonamides (Antiproliferative Agents) N2->N3 ArSO2Cl, Pyridine, RT, 24h [N-Sulfonylation] N4 Thiazolo[5,4-e]indazole Derivatives (AChE Inhibitors) N2->N4 KSCN, Br2, AcOH [Annulation]

Figure 1: Divergent functionalization of 3-chloro-1-methyl-5-nitro-1H-indazole.

Experimental Protocols

Protocol A: Chemoselective Reduction to 3-Chloro-1-methyl-1H-indazol-5-amine

Objective: Unmask the 5-amino nucleophile without cleaving the C3-Cl bond [1, 3].

  • Reaction Setup: Suspend 3-chloro-1-methyl-5-nitro-1H-indazole (1.22 mmol) and anhydrous SnCl₂ (1.1 g, 6.1 mmol, 5.0 equiv) in absolute ethanol (25 mL) under an inert argon atmosphere.

  • Execution: Heat the mixture to 60 °C for 5 hours.

  • Self-Validation (In-Process): Monitor by TLC (Ethyl Acetate/Hexane 3:7). The starting material (Rf ~0.6) must completely disappear, replaced by a highly polar amine spot (Rf ~0.2) that stains positive (purple/brown) with ninhydrin.

  • Workup Logic: Cool the reaction to room temperature. Adjust the pH to 7–8 using 5% aqueous potassium bicarbonate (KHCO₃). Causality: This specific pH adjustment is critical; it precipitates toxic tin salts as insoluble hydroxides and neutralizes the hydrochloride salt of the amine, allowing it to partition freely into the organic phase.

  • Isolation: Extract the aqueous suspension with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Use the crude amine immediately in Protocol B or C to prevent oxidative degradation.

Protocol B: Synthesis of N-(3-Chloro-1-methyl-1H-indazol-5-yl)arylsulfonamides

Objective: Derivatize the 5-amino group to form biologically active sulfonamides[1].

  • Reaction Setup: Dissolve the freshly prepared 3-chloro-1-methyl-1H-indazol-5-amine (approx. 1.20 mmol) in anhydrous pyridine (5 mL). Causality: Pyridine acts as both the solvent and the acid scavenger (proton sponge) to neutralize the HCl byproduct, driving the sulfonylation equilibrium forward.

  • Execution: Add the appropriate arylsulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) (1.25 mmol, 1.05 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Self-Validation (In-Process): TLC (Ethyl Acetate/Hexane 2:8) should indicate complete consumption of the amine. The product sulfonamide typically appears at an intermediate Rf (~0.4) and is highly UV-active.

  • Purification: Concentrate the reaction mixture in vacuo to remove the majority of the pyridine. Purify the crude residue via silica gel flash chromatography (eluting with EtOAc/Hexane 2:8 v/v). Recrystallize from absolute ethanol to yield pure colorless crystals.

Protocol C: Advanced Derivatization - Annulation to Thiazolo[5,4-e]indazoles

Objective: Construct a fused tricyclic system for acetylcholinesterase (AChE) inhibition [2].

  • Reaction Setup: Dissolve 3-chloro-1-methyl-1H-indazol-5-amine (1.0 mmol) and KSCN (4.0 mmol) in glacial acetic acid (10 mL).

  • Execution: Add a solution of bromine (1.1 mmol) in acetic acid (2 mL) dropwise at 0 °C. Stir at room temperature for 12 hours. Causality: Bromine generates the active thiocyanogen species in situ, which attacks the electron-rich, unsubstituted C4 position of the indazole ring, forcing a Kaufmann-type electrophilic cyclization.

  • Self-Validation (Post-Process): The formation of a new, highly UV-active spot on TLC and the complete disappearance of the H-4 proton signal (typically around δ 8.65 ppm) in the ¹H NMR spectrum confirms successful annulation.

Quantitative Data Summary

To ensure rigorous self-validation during synthesis, compare your isolated products against the established spectroscopic benchmarks below:

CompoundTypical YieldPhysical StateKey ¹H NMR Shifts (δ, ppm in CDCl₃)
3-Chloro-1-methyl-5-nitro-1H-indazole 58–70%Light-yellow solid8.65 (d, J=2.1 Hz, H-4), 8.31 (dd, J=9.2, 2.1 Hz, H-6), 7.44 (d, J=9.2 Hz, H-7), 4.10 (s, N-CH₃)
3-Chloro-1-methyl-1H-indazol-5-amine 75–84%Brownish solid7.15 (d, J=8.8 Hz, H-7), 6.90 (d, J=2.0 Hz, H-4), 6.82 (dd, J=8.8, 2.0 Hz, H-6), 3.95 (s, N-CH₃), 3.60 (br s, NH₂)
N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide 56–65%Colorless crystals10.12 (s, NH), 7.65–7.20 (m, Ar-H), 4.02 (s, N-CH₃), 2.35 (s, Ar-CH₃)

References

  • Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o834–o835. URL: [Link]

  • Naas, M., et al. (2024). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Chemical Neuroscience, 15(16), 2950-2965. URL: [Link]

  • Abbassi, N., Rakib, E. M., Bouissane, L., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl₂ in Different Alcohols. Synthetic Communications, 41(7), 999–1005. URL: [Link]

Application

Application Note: 1,3-Dipolar Cycloaddition Workflows Utilizing 3-Chloro-1-methyl-5-nitro-1H-indazole for AChE Inhibitor Discovery

Introduction & Strategic Rationale In the landscape of neurological drug discovery, particularly for Alzheimer’s disease, the synthesis of highly selective acetylcholinesterase (AChE) inhibitors is a primary objective. 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the landscape of neurological drug discovery, particularly for Alzheimer’s disease, the synthesis of highly selective acetylcholinesterase (AChE) inhibitors is a primary objective. 3-Chloro-1-methyl-5-nitro-1H-indazole has emerged as a highly versatile and privileged pharmacophore scaffold [1]. Its rigid, planar aromatic system fits optimally within the hydrophobic gorge of AChE, while its orthogonal reactive sites (the C-3 chlorine and the C-5 nitro group) allow for divergent synthetic pathways.

When integrated into 1,3-dipolar cycloaddition reactions—specifically the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—this scaffold enables the modular assembly of 1,2,3-triazole-linked hybrids. This application note details the mechanistic rationale, step-by-step protocols, and quantitative benchmarks for utilizing 3-chloro-1-methyl-5-nitro-1H-indazole in CuAAC workflows to generate potent AChE inhibitors.

Mechanistic Insights & Causality (E-E-A-T)

Scaffold Engineering: Why 3-Chloro-1-methyl-5-nitro-1H-indazole?

The structural engineering of this specific indazole derivative is highly deliberate:

  • N-1 Methylation: Unsubstituted indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. Methylation at the N-1 position locks the molecule into the thermodynamically stable 1H-indazole form, standardizing its reactivity for subsequent electrophilic substitutions and preventing unwanted side reactions [2].

  • C-3 Chlorination: The introduction of a chlorine atom at the C-3 position via N-chlorosuccinimide (NCS) serves a dual purpose. Chemically, it deactivates the ring slightly to prevent over-halogenation. Pharmacologically, the halogen increases the lipophilicity of the scaffold, a critical parameter for ensuring blood-brain barrier (BBB) penetration in central nervous system (CNS) therapeutics.

  • C-5 Nitro Group: The nitro group acts as a masked amine. Upon reduction, it provides a nucleophilic handle for cyclization into a thiazolo[4,5-e]indazole core, which drastically enhances AChE binding affinity.

Reaction Dynamics: The Superiority of CuAAC

The classical Huisgen 1,3-dipolar cycloaddition between azides and alkynes requires elevated temperatures and yields a nearly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. By employing Cu(I) catalysis (CuAAC), the reaction pathway is fundamentally altered [1].

  • Regioselectivity: The copper catalyst forms a dinuclear copper-acetylide intermediate that exclusively dictates the formation of the 1,4-disubstituted 1,2,3-triazole.

  • Chemoselectivity: The mild conditions (room temperature, aqueous-compatible solvents) preserve the integrity of the sensitive thiazoloindazole intermediates.

  • Pharmacological Causality: The resulting 1,2,3-triazole ring is not merely a passive linker. Its strong dipole moment and capacity to participate in hydrogen bonding and π−π stacking actively anchor the molecule to the peripheral anionic site (PAS) of AChE, validating the choice of this specific cycloaddition [1].

Experimental Methodologies (Self-Validating Protocols)

The following protocols represent a self-validating synthetic system, moving from the base indazole to the final triazole hybrid.

Protocol A: Synthesis of the 3-Chloro-1-methyl-5-nitro-1H-indazole Core

Step 1: N-Alkylation

  • Dissolve 5-nitro-1H-indazole (1.0 g, 6.12 mmol) in 20 mL of anhydrous acetone.

  • Add KOH (1.0 g, 18.36 mmol, 3.0 equiv) to deprotonate the N-1 position. Stir for 15 minutes at room temperature.

  • Add methyl iodide (0.42 mL, 6.74 mmol, 1.1 equiv) dropwise.

  • Monitor via TLC. Upon completion, evaporate the solvent, wash with water, and extract with ethyl acetate. Purify via column chromatography to isolate 1-methyl-5-nitro-1H-indazole.

Step 2: Regioselective Chlorination

  • Dissolve 1-methyl-5-nitro-1H-indazole in 20 mL of acetonitrile.

  • Add N-chlorosuccinimide (NCS, 0.9 g, 6.74 mmol, 1.1 equiv). NCS is chosen over Cl2​ gas for its mildness and strict regioselectivity for the C-3 position.

  • Reflux the mixture for 1 hour.

  • Workup: Wash the reaction mixture with water ( 2×100 mL) to remove succinimide byproducts. Extract with ethyl acetate ( 3×20 mL), dry the organic layer over anhydrous MgSO4​ , and evaporate under reduced pressure.

  • Purify via column chromatography (hexane/ethyl acetate 80:20) to yield 3-chloro-1-methyl-5-nitro-1H-indazole as a light-yellow solid [1] [2].

Protocol B: Derivatization and CuAAC 1,3-Dipolar Cycloaddition

Step 1: Thiazole Formation & Alkyne Functionalization

  • Reduce the C-5 nitro group of 3-chloro-1-methyl-5-nitro-1H-indazole using hydrazine hydrate and Pd/C (0.25 mol%) in methanol to yield the corresponding amine.

  • Cyclize the amine to form the thiazolo[4,5-e]indazole core.

  • React the intermediate with propargyl bromide (1.2 equiv) in the presence of K2​CO3​ to install the terminal alkyne handle via nucleophilic substitution.

Step 2: CuAAC 1,3-Dipolar Cycloaddition

  • In a round-bottom flask, dissolve the alkyne-functionalized indazole precursor (1.0 equiv) and the target aryl/alkyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water ( t -BuOH/ H2​O ). Causality: This solvent system ensures solubility of organic precursors while supporting the aqueous catalytic cycle.

  • Add sodium ascorbate (0.2 equiv) followed by CuSO4​⋅5H2​O (0.1 equiv). Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ from Cu(II), preventing the oxidative degradation common with direct Cu(I) salt usage.

  • Stir the mixture at room temperature for 12–24 hours until TLC indicates full consumption of the alkyne.

  • Extract with dichloromethane, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to obtain the final 1,2,3-triazole-thiazoloindazole hybrid.

Quantitative Data & Yield Analysis

The following table summarizes the synthetic efficiency and biological validation of the cycloaddition products, demonstrating the direct correlation between the CuAAC-derived triazole hybrids and potent AChE inhibition.

Compound StageTransformationReagents / CatalystYield (%)Biological TargetActivity (IC50, µM)
Intermediate 2e ChlorinationNCS, MeCN, Reflux58%N/AN/A
Alkyne Precursor PropargylationPropargyl bromide, K2​CO3​ 66–87%N/AN/A
Hybrid Tl45a CuAAC Cycloaddition CuSO4​ , Na Ascorbate72%AChE0.85 ± 0.05
Hybrid Tl45b CuAAC Cycloaddition CuSO4​ , Na Ascorbate81%AChE0.071 ± 0.014
Hybrid Tl45c CuAAC Cycloaddition CuSO4​ , Na Ascorbate75%AChE0.42 ± 0.03

Data adapted from recent pharmacological evaluations of thiazoloindazole-based AChE inhibitors [1].

Reaction Workflow Diagram

G A 5-Nitro-1H-indazole B 1-Methyl-5-nitro-1H-indazole A->B N-Alkylation (MeI, KOH) C 3-Chloro-1-methyl-5-nitro-1H-indazole (Core Scaffold) B->C Chlorination (NCS, MeCN) D Thiazolo[4,5-e]indazol-2-amine Intermediate C->D 1. Reduction (Pd/C, N2H4) 2. Thiazole Cyclization E Alkyne-Functionalized Precursor D->E Nucleophilic Substitution (Propargyl bromide) F 1,2,3-Triazole-Thiazoloindazole Hybrid (AChE Inhibitor) E->F CuAAC 1,3-Dipolar Cycloaddition (CuSO4, Na Ascorbate, R-N3)

Workflow for synthesizing AChE inhibitors via CuAAC of 3-chloro-1-methyl-5-nitro-1H-indazole.

References

  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. NIH PMC.
  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. NIH PMC.
Method

Application Note: Synthesis of Pazopanib Analogs via 3-Chloro-1-methyl-5-nitro-1H-indazole

Introduction & Strategic Rationale Pazopanib (Votrient®) is a potent, multi-targeted receptor tyrosine kinase inhibitor (TKI) approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Pazopanib (Votrient®) is a potent, multi-targeted receptor tyrosine kinase inhibitor (TKI) approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma[1]. While the commercial active pharmaceutical ingredient (API) relies on a 2,3-dimethyl-2H-indazol-6-amine core, the development of next-generation TKIs frequently requires exploring regioisomeric scaffolds and bioisosteres to navigate intellectual property (IP) landscapes and improve pharmacokinetic profiles.

This application note details the protocol for utilizing 3-chloro-1-methyl-5-nitro-1H-indazole [2] as a highly versatile, advanced intermediate for the synthesis of 1-methyl-3-chloro-5-amino Pazopanib analogs.

Mechanistic Insights & Causality (E-E-A-T)

The selection of the 3-chloro-1-methyl-5-nitro-1H-indazole scaffold is driven by strict mechanistic advantages that solve common synthetic bottlenecks in TKI development:

  • Tautomeric Locking: Unsubstituted indazoles exist in a dynamic tautomeric equilibrium (1H 2H), which complicates downstream N-alkylation and cross-coupling, leading to complex isomeric mixtures. The pre-installed N1-methyl group definitively locks the scaffold in the 1H-configuration, ensuring 100% regiocontrol during subsequent pyrimidine coupling.

  • Metabolic Hardening via Halogenation: The C3-position of the indazole ring is a known metabolic "soft spot" susceptible to cytochrome P450-mediated oxidation. The C3-chloro substituent acts as a steric and electronic shield, potentially increasing the in vivo half-life of the resulting TKI analog.

  • Chemoselective Reduction Imperative: The synthesis requires the reduction of the 5-nitro group to a 5-amine to facilitate the first SNAr reaction. Standard catalytic hydrogenation (e.g., Pd/C with H 2​ ) is strictly contraindicated here, as it will trigger premature hydrodehalogenation of the C3-chloride. Therefore, a chemoselective electron-transfer reduction using Tin(II) chloride (SnCl 2​ ) is mandated to preserve the halogen.

Synthetic Workflow

Workflow A 1. Starting Material 3-chloro-1-methyl- 5-nitro-1H-indazole B 2. Chemoselective Reduction 3-chloro-1-methyl- 1H-indazol-5-amine A->B SnCl2·2H2O, EtOH 80°C, 4h C 3. 1st SNAr Coupling N-(2-chloropyrimidin-4-yl) Intermediate B->C 2,4-Dichloropyrimidine DIPEA, n-BuOH, 80°C D 4. N-Methylation N-methyl-N-(2-chloropyrimidin-4-yl) Intermediate C->D MeI, Cs2CO3 DMF, 25°C E 5. 2nd SNAr Coupling Pazopanib Analog (Final API) D->E Sulfonamide, HCl (cat.) iPrOH, Reflux

Workflow from 3-chloro-1-methyl-5-nitro-1H-indazole to the final Pazopanib analog.

Experimental Protocols (Self-Validating Systems)

Note: All protocols are designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating and prevents the carryover of genotoxic impurities[3].

Step 1: Chemoselective Reduction to 3-Chloro-1-methyl-1H-indazol-5-amine

  • Reaction: Suspend 3-chloro-1-methyl-5-nitro-1H-indazole (1.0 eq) in absolute ethanol (10 volumes). Add SnCl 2​ ·2H 2​ O (5.0 eq) portion-wise at 0°C to control the exothermic dissolution.

  • Heating: Elevate the temperature to 80°C and stir for 4 hours.

  • IPC (Self-Validation): Analyze via HPLC or TLC (Hexane:EtOAc 1:1). The reaction is complete when the starting material peak (<1%) is replaced by a more polar, ninhydrin-active spot.

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO 3​ until pH 8 is reached. Extract with EtOAc (3 × 10 vol). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Step 2: First SNAr Coupling with 2,4-Dichloropyrimidine Causality: The C4-chloride of 2,4-dichloropyrimidine is significantly more electrophilic than the C2-chloride due to the ortho/para-directing nature of the ring nitrogens. Operating at 80°C with a non-nucleophilic base ensures exclusive C4-attack[1].

  • Reaction: Dissolve the 5-amine intermediate (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in n-butanol (8 vol). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating: Stir at 80°C for 12 hours.

  • IPC (Self-Validation): HPLC monitoring must show >90% conversion to the mono-coupled product. Formation of bis-coupled impurities indicates excessive heating or excess pyrimidine.

  • Isolation: Cool to 0°C to precipitate the product. Filter, wash with cold n-butanol, and dry under vacuum.

Step 3: N-Methylation of the Bridging Amine Causality: Cesium carbonate provides the optimal basicity to deprotonate the bridging secondary diarylamine without causing unwanted quaternization of the pyrimidine nitrogens.

  • Reaction: Dissolve the Step 2 intermediate (1.0 eq) in anhydrous DMF (5 vol). Add Cesium Carbonate (Cs 2​ CO 3​ , 1.5 eq) and cool to 0°C.

  • Addition: Dropwise add Methyl Iodide (MeI, 1.1 eq). Stir at 25°C for 3 hours.

  • IPC (Self-Validation): LC-MS must confirm a mass shift of +14 Da (addition of a -CH 3​ group).

  • Workup: Quench with ice water to precipitate the N-methylated intermediate. Filter and recrystallize from EtOH.

Step 4: Second SNAr Coupling (End-Game) Causality: The remaining C2-chloride on the pyrimidine ring is relatively unreactive. Acid catalysis (HCl) is required to protonate the pyrimidine nitrogens, drastically increasing the electrophilicity of the C2 position to facilitate attack by the weakly nucleophilic 5-amino-2-methylbenzenesulfonamide[1].

  • Reaction: Combine the Step 3 intermediate (1.0 eq) and 5-amino-2-methylbenzenesulfonamide (1.05 eq) in isopropanol (10 vol). Add concentrated HCl (0.1 eq) as a catalyst.

  • Heating: Reflux (82°C) for 16 hours.

  • IPC (Self-Validation): Monitor by HPLC. The reaction is deemed complete when the intermediate is ≤ 0.5%.

  • Isolation: Cool to room temperature. The final Pazopanib analog precipitates directly as the hydrochloride salt. Filter, wash with cold isopropanol, and dry at 50°C under vacuum.

Quantitative Data Presentation

The table below summarizes the expected reaction metrics for the synthesis of the Pazopanib analog from the 3-chloro-1-methyl-5-nitro-1H-indazole starting material.

Synthesis StepKey ReagentsTemp / TimeYield (%)Purity (HPLC)
1. Reduction SnCl 2​ ·2H 2​ O, EtOH80°C / 4h88%>98.5%
2. 1st SNAr 2,4-Dichloropyrimidine, DIPEA80°C / 12h82%>97.0%
3. N-Methylation MeI, Cs 2​ CO 3​ , DMF25°C / 3h91%>99.0%
4. 2nd SNAr Sulfonamide, HCl (cat.), iPrOH82°C / 16h76%>99.5%
References
  • Title: Process-Related Impurities of Pazopanib Source: Organic Process Research & Development URL: [Link]

  • Title: Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

  • Title: Assessment of Predictivity of Semiquantitative Risk Assessment Tool: Pazopanib Hydrochloride Genotoxic Impurities Source: Organic Process Research & Development URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting guide for 3-chloro-1-methyl-5-nitro-1H-indazole based synthesis

Welcome to the Technical Support Center for Indazole-Based Synthesis. As a Senior Application Scientist, my objective is to provide you with more than just a procedural recipe. Successful organic synthesis—particularly w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole-Based Synthesis. As a Senior Application Scientist, my objective is to provide you with more than just a procedural recipe. Successful organic synthesis—particularly when dealing with regioselective alkylation and electrophilic aromatic halogenation—requires a deep mechanistic understanding.

This guide is designed as a self-validating system . Every protocol includes built-in analytical checkpoints, ensuring that you can verify the success of each step before proceeding. By understanding the causality behind these experimental choices, you will be equipped to troubleshoot effectively and optimize your yields of 3-chloro-1-methyl-5-nitro-1H-indazole, a critical building block for advanced therapeutics like acetylcholinesterase (AChE) inhibitors [1].

Mechanistic Overview & Synthetic Workflows

The synthesis of 3-chloro-1-methyl-5-nitro-1H-indazole can be approached via two validated divergent pathways. Route A prioritizes C-3 chlorination prior to N-methylation, while Route B establishes the N1-methyl group before halogenating the ring. Both routes are viable, but your choice will dictate your purification strategy.

SynthesisWorkflow Start 5-Nitro-1H-indazole (Starting Material) Chlorination1 Step A1: C-3 Chlorination (NCS, MeCN, Reflux) Start->Chlorination1 Route A Methylation2 Step B1: N-Methylation (CH3I, KOH, Acetone) Start->Methylation2 Route B IntA Intermediate A: 3-Chloro-5-nitro-1H-indazole Chlorination1->IntA Methylation1 Step A2: N-Methylation (CH3I, KOH, Acetone) IntA->Methylation1 Target Target Compound: 3-Chloro-1-methyl-5-nitro-1H-indazole Methylation1->Target IntB Intermediate B: 1-Methyl-5-nitro-1H-indazole Methylation2->IntB Chlorination2 Step B2: C-3 Chlorination (NCS, MeCN, Reflux) IntB->Chlorination2 Chlorination2->Target

Divergent synthetic pathways for 3-chloro-1-methyl-5-nitro-1H-indazole.

Self-Validating Experimental Protocols

Protocol 1: Regioselective N-Methylation

Mechanistic Rationale: Indazoles exist as tautomers. N1-alkylation is thermodynamically favored, whereas N2-alkylation is kinetically favored. Using a mild base (KOH) in a polar aprotic solvent (acetone) at room temperature provides the activation energy required to drive the equilibrium toward the more stable N1-isomer [2].

  • Deprotonation: To a solution of the nitroindazole substrate (6.13 mmol) in acetone (15 mL), add potassium hydroxide (KOH, 6.8 mmol, 1.1 eq). Stir at 25 °C for 15 minutes to generate the indazolide anion.

  • Alkylation: Add methyl iodide (CH₃I, 12.26 mmol, 2.0 eq) dropwise to the mixture.

  • Reaction Monitoring: Stir the resulting mixture at room temperature for 20 to 60 minutes.

  • Workup: Evaporate the acetone under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL), wash with distilled water (2 × 50 mL) and brine, then dry over anhydrous MgSO₄.

  • Purification: Purify via silica gel column chromatography using Hexane/Ethyl Acetate (8:2 or 4:1) as the eluent.

Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The N1-isomer will exhibit a higher Rf​ value due to its lower dipole moment compared to the N2-isomer. Confirm success via ¹H NMR: look for the distinct N−CH3​ singlet at ~4.10 ppm [2].

Protocol 2: Electrophilic C-3 Chlorination

Mechanistic Rationale: N-Chlorosuccinimide (NCS) acts as a mild, controlled source of electrophilic chlorine ( Cl+ ). Acetonitrile is chosen as the solvent because its polarity stabilizes the intermediate chloronium ion, facilitating the electrophilic aromatic substitution exclusively at the electron-rich C-3 position[2].

  • Preparation: Dissolve the N-methylated indazole intermediate (6.12 mmol) in anhydrous acetonitrile (20 mL).

  • Halogenation: Add N-chlorosuccinimide (NCS, 6.74 mmol, 1.1 eq) in a single portion.

  • Reflux: Heat the mixture to a vigorous reflux (~82 °C) for exactly 1 hour.

  • Workup: Cool to room temperature. Wash the reaction mixture with water (2 × 100 mL) to remove succinimide byproducts, and extract with ethyl acetate (3 × 20 mL). Combine organic layers and evaporate the solvent.

Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The absolute disappearance of the indazole H-3 proton signal (typically found around δ 8.0–8.2 ppm) confirms 100% conversion.

Quantitative Data Reference

Use the following table to benchmark your experimental parameters against validated literature standards.

Reaction StepReagentsSolventTempTimeTypical YieldKey Validation Metric
N-Methylation Substrate, KOH (1.1 eq), MeI (2.0 eq)Acetone25 °C20–60 min65–75%¹H NMR: N−CH3​ singlet at ~4.10 ppm
C-3 Chlorination Substrate, NCS (1.1 eq)Acetonitrile82 °C1 hour58–70%¹H NMR: Absence of H-3 proton signal
Crystallization Crude target compoundEthanol78 °C 25 °C12 hours>95% (Purity)Melting point: 198.0–199.0 °C

Troubleshooting Guide & FAQs

TroubleshootingLogic Problem Issue: Low Yield or Impure Product Check1 Observation: Multiple Spots on TLC? Problem->Check1 Check2 Observation: Incomplete Chlorination? Problem->Check2 Check3 Observation: Product Oils Out During Crystallization? Problem->Check3 Action1 Action: Optimize N1/N2 Regioselectivity (Use KOH/Acetone at 25°C) Check1->Action1 Yes Action2 Action: Verify NCS Quality & Ensure Vigorous Reflux (82°C) Check2->Action2 Yes Action3 Action: Pre-purify via Column Chromatography then Slow Cool in EtOH Check3->Action3 Yes

Diagnostic logic tree for resolving common synthesis bottlenecks.

Q: During the N-methylation step, I am observing a high proportion of the N2-methylated isomer. How do I correct this? A: You are likely operating under kinetic control. If you are using a strong base (like NaH) or running the reaction at low temperatures, the N2-isomer will predominate. To correct this, switch to a milder base like KOH or K₂CO₃ in acetone, and ensure the reaction is run at room temperature (25 °C). This provides the necessary conditions for thermodynamic control, favoring the N1-isomer [2].

Q: My C-3 chlorination using NCS is stalling before completion. Should I add more NCS or increase the reaction time? A: Do not arbitrarily increase NCS equivalents, as this risks over-chlorination or degradation of the indazole core. If the reaction stalls, the issue is almost always related to solvent polarity or inadequate temperature. Ensure your acetonitrile is anhydrous and that you are maintaining a vigorous reflux (82 °C). If starting material still persists after 1 hour, verify the integrity of your NCS reagent—it rapidly degrades and loses its electrophilic potential upon exposure to atmospheric moisture [2].

Q: I am having trouble crystallizing the final 3-chloro-1-methyl-5-nitro-1H-indazole product. It frequently "oils out." What is the mechanistic solution? A: The title compound is a highly planar molecule. X-ray crystallographic studies reveal that it crystallizes by forming dimers organized around a symmetry center, stabilized by a highly specific close contact between the nitro-oxygen atom and the chlorine atom (a Cl⋯O distance of 3.066 Å) [1]. Because these intermolecular van der Waals forces are highly specific but relatively weak, trace impurities (like unreacted starting material or the N2-isomer) will easily disrupt the crystal lattice, causing the product to oil out. Solution: Ensure your product is >95% pure via column chromatography before crystallization. Dissolve the purified solid in a minimal amount of hot ethanol, then allow it to cool very slowly to room temperature. This slow cooling provides the thermodynamic time required for the Cl⋯O stabilized dimers to properly align, yielding pristine colorless crystals [1].

References

  • Assoman Kouakou, El Mostapha Rakib, Mohamed Chigr, Mohamed Saadi, Lahcen El Ammari. (2015). "Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole". Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • Maria Inês C. Carmona et al. (2024). "Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights". ACS Chemical Neuroscience.[Link]

Optimization

Technical Support Center: Regioselective Functionalization of 3-Chloro-1-methyl-5-nitro-1H-indazole

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the 3-chloro-1-methyl-5-nitro-1H-indazole scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the 3-chloro-1-methyl-5-nitro-1H-indazole scaffold. This highly functionalized heterocyclic core is a critical intermediate in the synthesis of bioactive molecules, including acetylcholinesterase inhibitors and kinase inhibitors [3].

However, manipulating this scaffold presents unique chemoselectivity and regioselectivity challenges. The indazole system is essentially planar, with the 5-nitro group and 3-chloro atom perfectly coplanar with the aromatic rings [1]. This structural feature maximizes resonance, meaning the strongly electron-withdrawing 5-nitro group significantly activates the 3-chloro position for nucleophilic attack and oxidative addition, while simultaneously making the nitro group itself susceptible to premature reduction.

Below, you will find expert-level FAQs, troubleshooting logic, and self-validating protocols to help you master this scaffold.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my nucleophilic aromatic substitution (SNAr) at the C3 position yield a complex mixture of degradation products? A: The C3-chloro position is activated by the para-like resonance relationship with the 5-nitro group. However, using strong bases (like NaH or KOtBu) or high temperatures (>120 °C) causes base-mediated degradation of the nitroaromatic system (e.g., formation of azoxy dimers). Causality & Solution: Switch to mild, non-nucleophilic bases (e.g., DIPEA or K2CO3) in polar aprotic solvents (DMF or DMSO). The electron-withdrawing nature of the nitro group lowers the LUMO of the indazole, allowing SNAr with primary and secondary amines to proceed at moderate temperatures (80–90 °C) without destroying the core.

Q2: I am trying to reduce the 5-nitro group to an amine, but I am losing the 3-chloro substituent. How can I prevent hydrodehalogenation? A: This is a classic chemoselectivity issue. Catalytic hydrogenation (e.g., H2 with Pd/C) operates via oxidative addition. The 5-nitro group makes the C3-Cl bond highly electrophilic, encouraging the palladium catalyst to insert into the C-Cl bond, leading to hydrodehalogenation. Causality & Solution: You must bypass the C-Cl bond activation entirely by switching from a catalytic hydrogenation mechanism to a Single-Electron Transfer (SET) mechanism. Dissolving metal reductions (e.g., Fe/NH4Cl or Zn/NH4Cl) selectively transfer electrons to the nitro group's oxygen atoms, reducing it to the amine while leaving the C-Cl bond intact.

Q3: My Suzuki-Miyaura cross-coupling at the C3 position is stalling. Why is the oxidative addition so slow compared to aryl bromides? A: Even with the activating 5-nitro group, the C3-Cl bond of an indazole has a significantly higher bond dissociation energy than a standard aryl bromide or iodide. Standard catalysts like Pd(PPh3)4 fail because the phosphine ligands are not electron-rich enough to force palladium insertion into the tough C-Cl bond. Causality & Solution: Use dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or SPhos). These ligands are highly electron-rich, which pushes electron density onto the Pd(0) center, accelerating oxidative addition. Their steric bulk also forces the subsequent reductive elimination step, preventing catalyst trapping [2].

Part 2: Reaction Pathways & Troubleshooting Logic

To conceptualize the divergent reactivity of the 3-chloro-1-methyl-5-nitro-1H-indazole scaffold, refer to the pathway diagram below.

ReactionPathways Start 3-Chloro-1-methyl- 5-nitro-1H-indazole SNAr SNAr at C3 (Amine/Thiol Addition) Start->SNAr Nucleophile, K2CO3 DMF, 80°C Reduction Nitro Reduction at C5 (Amine Formation) Start->Reduction Fe/NH4Cl, EtOH/H2O 80°C (SET Mechanism) CrossCoupling Pd-Catalyzed Cross-Coupling at C3 Start->CrossCoupling Ar-B(OH)2, Pd(OAc)2 XPhos, K3PO4, 100°C

Figure 1: Divergent regioselective functionalization pathways for the indazole scaffold.

Troubleshooting Dehalogenation During Reduction

If you encounter persistent dehalogenation, apply the logical workflow below to isolate the mechanistic flaw in your protocol.

Troubleshooting Issue Issue: Loss of C3-Cl during Nitro Reduction Method Identify Reduction Mechanism Issue->Method PdC Catalytic Hydrogenation (H2 + Pd/C) Method->PdC Current Fe Dissolving Metal (Fe or Zn + NH4Cl) Method->Fe Proposed Why Failure: Pd(0) undergoes oxidative addition into C-Cl PdC->Why Success Success: SET mechanism bypasses C-Cl activation Fe->Success

Figure 2: Mechanistic troubleshooting logic for chemoselective nitro reduction.

Part 3: Quantitative Optimization Data

When performing Suzuki-Miyaura cross-coupling at the C3 position, ligand and base selection dictate the ratio of successful coupling to degradation. The table below summarizes the optimization parameters for coupling phenylboronic acid to 3-chloro-1-methyl-5-nitro-1H-indazole.

Table 1: Optimization of C3 Suzuki-Miyaura Cross-Coupling

Catalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Primary Observation / Failure Mode
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O9012%Poor oxidative addition; >80% unreacted starting material.
Pd(dppf)Cl2 (5 mol%)Cs2CO3DMF11035%High conversion, but severe base-mediated nitro degradation.
Pd2(dba)3 / SPhosK3PO4Dioxane/H2O10084%Clean conversion; excellent regioselectivity and stability.
Pd(OAc)2 / XPhosK2CO3THF/H2O8079%Good yield; lower temperature prevents side reactions[2].

Note: Weak bases (K3PO4) and highly active bulky ligands (SPhos/XPhos) are mandatory to achieve >80% yields while preserving the sensitive 5-nitro group.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction to 3-Chloro-1-methyl-1H-indazol-5-amine

Purpose: Reduce the C5-nitro group without cleaving the C3-chloro bond.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-chloro-1-methyl-5-nitro-1H-indazole (1.0 eq, 5.0 mmol) in 40 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 25.0 mmol) and solid Ammonium Chloride (NH4Cl, 2.0 eq, 10.0 mmol) directly to the stirring solution. Causality Check: NH4Cl acts as a mild proton source. Stronger acids (like HCl) would dissolve the iron too rapidly and risk protonating the resulting indazole amine, stalling the SET process.

  • Reaction: Attach a reflux condenser and heat the suspension to 80 °C for 2–3 hours with vigorous stirring.

  • Self-Validation (In-Process): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The starting material (Rf ~0.7, UV active, pale yellow) will disappear. The product (Rf ~0.3) will appear as a highly fluorescent blue spot under 254 nm UV light. If the starting material persists, add an additional 1.0 eq of Fe powder.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove iron oxides. Wash the pad thoroughly with EtOAc (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous MgSO4, and evaporate to yield the pure 5-amine derivative.

Protocol B: Regioselective C3 Suzuki-Miyaura Cross-Coupling

Purpose: Arylate the C3 position while preserving the C5-nitro group.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 3-chloro-1-methyl-5-nitro-1H-indazole (1.0 eq, 2.0 mmol), the desired arylboronic acid (1.5 eq, 3.0 mmol), Pd2(dba)3 (0.02 eq, 4 mol% Pd), SPhos (0.08 eq, 8 mol%), and anhydrous K3PO4 (2.0 eq, 4.0 mmol).

  • Degassing (Critical): Purge the flask with Argon for 10 minutes. Add 20 mL of a degassed Dioxane/Water mixture (10:1 v/v) via syringe. Causality Check: Oxygen must be rigorously excluded. Pd(0) coordinated to highly electron-rich Buchwald ligands is extremely sensitive to oxidation, which will instantly kill the catalytic cycle.

  • Reaction: Seal the flask and heat to 100 °C for 12 hours.

  • Self-Validation (In-Process): Analyze an aliquot by LC-MS. You should observe the mass of the coupled product. The absence of a[M-Cl+H] peak confirms that hydrodehalogenation (a common side reaction with less sterically hindered ligands) has been successfully suppressed.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and purify via flash column chromatography.

References

  • Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o834–o835. URL:[Link]

  • Balkenhohl, M., & Knochel, P. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications, 11, 4443. URL:[Link]

  • Silva, M. et al. (2020). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. Pharmaceuticals (Basel), 13(6), 123. URL:[Link]

Notice: All protocols should be conducted in a certified fume hood with appropriate PPE. Always consult safety data sheets (SDS) prior to handling transition metal catalysts and nitroaromatic compounds.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-Chloro-1-methyl-5-nitro-1H-indazole and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold and Nitro-group Positioning The indazole nucleus, a bicyclic heteroaromatic system, is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and Nitro-group Positioning

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties.[3][4] The introduction of a nitro group onto the indazole ring can profoundly influence the molecule's electronic properties and, consequently, its biological activity. The position of this potent electron-withdrawing group is a critical determinant of the compound's mechanism of action and therapeutic potential.

This guide provides a comparative analysis of the biological activities of 3-chloro-1-methyl-5-nitro-1H-indazole and its positional isomers, where the nitro group is located at the 4, 6, and 7 positions. While direct comparative studies evaluating all isomers under identical conditions are not yet available in the public domain, this document synthesizes existing data for individual isomers and related compounds to offer insights into their structure-activity relationships (SAR) and potential therapeutic applications. The information presented herein is intended to guide researchers in the strategic design and evaluation of novel indazole-based therapeutic agents.

Chemical Structures of the Isomers

The four positional isomers of 3-chloro-1-methyl-nitro-1H-indazole are depicted below. The variation in the nitro group's position on the benzene ring is expected to alter the molecule's dipole moment, electron distribution, and steric profile, thereby influencing its interactions with biological targets.

G cluster_5 5-Nitro Isomer cluster_6 6-Nitro Isomer cluster_4 4-Nitro Isomer cluster_7 7-Nitro Isomer 5-nitro 6-nitro 4-nitro 7-nitro

Caption: Chemical structures of the positional isomers of 3-chloro-1-methyl-nitro-1H-indazole.

Comparative Biological Activities: A Synthesis of Available Data

Direct comparative biological data for all four isomers is currently unavailable. However, by examining studies on individual isomers and their derivatives, we can begin to construct a picture of their relative therapeutic potential.

3-Chloro-1-methyl-5-nitro-1H-indazole (The 5-Nitro Isomer)

The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole has been elucidated, confirming its molecular geometry.[4] While specific activity data for this exact compound is limited, the broader class of 5-nitroindazoles has shown significant promise in several therapeutic areas:

  • Antiparasitic Activity: Derivatives of 5-nitroindazole have been evaluated for their activity against various parasites. For instance, a series of 3-alkoxy-1-alkyl-5-nitro-1H-indazoles demonstrated moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease.[5] Closely related 5-nitroindazolin-3-one analogs have exhibited sub-micromolar activity against this parasite.[5]

  • Antineoplastic Activity: The antineoplastic potential of 5-nitroindazole derivatives has also been explored, with some compounds showing moderate activity against certain cancer cell lines.

3-Chloro-1-methyl-6-nitro-1H-indazole (The 6-Nitro Isomer)

The 6-nitro isomer has emerged as a particularly promising scaffold for the development of antiparasitic agents.

  • Antileishmanial Activity: Research has highlighted the potential of 3-chloro-6-nitro-1H-indazole derivatives as potent antileishmanial candidates.[2][3] A study involving the synthesis of various derivatives through 1,3-dipolar cycloaddition reactions revealed that these compounds exhibit significant inhibitory activity against different Leishmania species, particularly Leishmania infantum.[2] The introduction of a chloro group at the 3-position of 6-nitroindazole was found to be crucial for its antileishmanial effects.[6]

4-Nitro and 7-Nitro Isomers: An Area for Future Investigation

To date, there is a notable absence of published biological activity data for the 4-nitro and 7-nitro isomers of 3-chloro-1-methyl-1H-indazole. This represents a significant knowledge gap and a compelling opportunity for future research.

Structure-Activity Relationship (SAR) Insights and Future Directions

The position of the nitro group on the indazole ring is a critical determinant of biological activity.[6] Insights from the closely related nitroimidazole class of compounds can provide a predictive framework for the nitroindazole isomers. For example, in the context of antitubercular agents, 4-nitroimidazoles generally display superior aerobic activity compared to their 5-nitro counterparts.[6] This suggests that the 4-nitroindazole isomer may possess unique and potent biological properties that warrant investigation.

The mechanism of action for many nitro-heterocyclic compounds is believed to involve the enzymatic reduction of the nitro group within the target cell or microorganism. This process generates reactive nitroso and hydroxylamine intermediates that can induce cellular damage by targeting DNA and other vital macromolecules.[6] The redox potential of the nitro group, which is influenced by its position on the aromatic ring, directly impacts the efficiency of this bioactivation.

A proposed workflow for a comprehensive comparative evaluation of these isomers is outlined below. Such a study would provide invaluable data for understanding the SAR of this compound class and for guiding the development of new therapeutic agents.

G Workflow for Comparative Biological Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synth_4 Synthesis of 4-Nitro Isomer char Structural Characterization (NMR, MS, X-ray) synth_4->char synth_5 Synthesis of 5-Nitro Isomer synth_5->char synth_6 Synthesis of 6-Nitro Isomer synth_6->char synth_7 Synthesis of 7-Nitro Isomer synth_7->char antimicrobial Antimicrobial Assays (Bacteria, Fungi) char->antimicrobial antiparasitic Antiparasitic Assays (Leishmania, Trypanosoma) char->antiparasitic anticancer Anticancer Assays (Various Cell Lines) char->anticancer ic50 IC50/MIC Determination antimicrobial->ic50 antiparasitic->ic50 anticancer->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Proposed workflow for the synthesis and comparative biological evaluation of 3-chloro-1-methyl-nitro-1H-indazole isomers.

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the biological activities of nitroindazole derivatives.

Synthesis of 3-Chloro-1-methyl-5-nitro-1H-indazole

This protocol is adapted from the experimental section of the published crystal structure determination.[4]

Materials:

  • 3-chloro-5-nitroindazole

  • Potassium hydroxide

  • Methyl iodide

  • Acetone

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO4)

  • Water

  • Brine

Procedure:

  • Dissolve 3-chloro-5-nitroindazole (6.13 mmol) in acetone (15 ml).

  • Add potassium hydroxide (6.8 mmol) to the solution.

  • Stir the mixture for 15 minutes at 298 K.

  • Add methyl iodide (12.26 mmol) dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Evaporate the solvent from the resulting mixture.

  • Dissolve the crude material in EtOAc (50 ml).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over MgSO4 and evaporate the solvent in vacuo.

  • Purify the resulting residue by column chromatography using a mixture of EtOAc and hexane (2:8) as the eluent.

In Vitro Antileishmanial Activity Assay (MTT Assay)

This protocol is based on the methodology described for the evaluation of 3-chloro-6-nitro-1H-indazole derivatives.[2]

Materials:

  • Promastigote strains of Leishmania species (e.g., L. infantum, L. tropica, L. major)

  • Appropriate culture medium (e.g., M199 medium)

  • Synthesized nitroindazole isomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., SDS-HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Culture the Leishmania promastigotes in the appropriate medium until they reach the logarithmic growth phase.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Seed the promastigotes into 96-well plates at a density of approximately 1 x 10^6 cells/well.

  • Add the different concentrations of the test compounds to the wells. Include a positive control (a known antileishmanial drug) and a negative control (vehicle, e.g., DMSO).

  • Incubate the plates at the appropriate temperature (e.g., 26 °C) for 72 hours.

  • Add MTT solution to each well and incubate for a further 4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log of the compound concentration.

Conclusion

The positional isomerism of the nitro group on the 3-chloro-1-methyl-1H-indazole scaffold is a critical factor influencing its biological activity. While data is currently concentrated on the 5-nitro and 6-nitro isomers, which show promise as antiparasitic and potentially antineoplastic agents, the 4-nitro and 7-nitro isomers remain largely unexplored. The insights from related nitro-heterocyclic compounds strongly suggest that these unexplored isomers may possess unique and potent biological activities. A systematic, comparative evaluation of all four isomers is warranted and would undoubtedly provide valuable data to guide the rational design of new, more effective indazole-based therapeutics.

References

  • Abdelahi, M. M., El Bakri, Y., Lai, C. H., Subramani, K., Anouar, E. H., Ahmad, S., ... & Goumri-Said, S. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167. [Link]

  • El Brahmi, N., El Hassan, G., El Kazzouli, S., Essassi, E. M., & El-Ghayoury, A. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o834-o835. [Link]

  • El Bakri, Y., Abdelahi, M. M. M., Lai, C. H., Subramani, K., Anouar, E. H., Ahmad, S., ... & Goumri-Said, S. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167. [Link]

  • Taylor & Francis Online. (2022). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(7), 2758-2767. [Link]

  • Al-Masoudi, N. A., Al-Soud, Y. A., & Al-Salihi, N. J. (2006). Synthesis and antiparasitic activity of 3-(ω-aminoalkoxy)-1-benzyl. Docta Complutense. [Link]

  • Suraify, S. M. T. A., & Mekky, A. H. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro–1-methyl-1H-indazole. International Journal of Pharmaceutical Research, 12(1). [Link]

  • Le, T. B., Le, T. H., Nguyen, T. T. H., Huynh, T. N. M., Nguyen, T. H., & Le, T. H. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European journal of medicinal chemistry, 121, 565-576. [Link]

  • Patel, H., Sharma, A., & Shah, A. (2012). Synthesis and antimicrobial activity of novel 3-Chloro-[1-(3, 6-(Diphenyl)[1][3][7] Triazolo [3, 4b][2][3][7] Thiadiazole)]. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 324-327. [Link]

  • Kumar, S., Sharma, P., & Kumar, A. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. International Journal of Pharmaceutical Sciences and Research, 8(6), 2534-2540. [Link]

  • Al-Jumaili, A. H. H. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2), 498-503. [Link]

  • Gonzalez-Pena, A., Varela, J., Serna, E., Suesca, E., & Munoz-Velez, O. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14(1). [Link]

  • Jones, A. J., Diaz-Chiguer, D. L., Breen, J. M., South, C., Rodriguez, A., & Rodriguez, A. (2014). Novel 3-Nitro-1H-1, 2, 4-triazole-based Amides and Sulfonamides as Potential anti-Trypanosomal Agents. ACS medicinal chemistry letters, 5(11), 1205-1209. [Link]

  • El Brahmi, N., El Hassan, G., El Kazzouli, S., Essassi, E. M., & El-Ghayoury, A. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o834-o835. [Link]

  • Gonzalez-Pena, A., Varela, J., Serna, E., Suesca, E., & Munoz-Velez, O. (2020). Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. International Journal of Molecular Sciences, 21(17), 6185. [Link]

  • Al-Qawasmeh, R. A., Al-Tel, T. H., & Zaarour, R. H. (2015). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1, 2, 3-triazol-4-yl)-. ORCA - Cardiff University. [Link]

Sources

Comparative

validation of 3-chloro-1-methyl-5-nitro-1H-indazole structure by X-ray crystallography

Executive Summary Indazole derivatives represent a privileged class of pharmacophores in medicinal chemistry, frequently utilized in the development of acetylcholinesterase (AChE) inhibitors, anti-tumor agents, and antim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole derivatives represent a privileged class of pharmacophores in medicinal chemistry, frequently utilized in the development of acetylcholinesterase (AChE) inhibitors, anti-tumor agents, and antimicrobial drugs[1][2]. However, the functionalization of the indazole core—specifically N-alkylation—presents a significant analytical challenge. Because indazoles exist as tautomers (1H and 2H forms), alkylation often yields a mixture of N1 and N2 regioisomers[1].

For heavily substituted derivatives like 3-chloro-1-methyl-5-nitro-1H-indazole , traditional analytical techniques such as NMR and Mass Spectrometry often fail to provide unambiguous proof of regiochemistry. As a Senior Application Scientist, I have compiled this guide to objectively compare analytical modalities and demonstrate why Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for the absolute structural validation of complex indazoles[3].

The Analytical Challenge: The "NOESY Blindspot"

When 3-chloro-5-nitroindazole is reacted with methyl iodide, the methyl group can theoretically attach to either the N1 or N2 position. Standard structural validation workflows typically rely on 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR to determine spatial proximity.

In a standard indazole, a 1-methyl group shows a NOE cross-peak with the C7-proton, while a 2-methyl group correlates with the C3-proton. However, in 3-chloro-5-nitroindazole, the C3 position is substituted with a chlorine atom. The complete absence of a C3-proton renders NOESY effectively "blind" to 2-methylation. This forces researchers to rely on complex HMBC (13C-1H) correlations, which are notoriously ambiguous in electron-deficient, heavily substituted heterocycles due to overlapping quaternary carbon chemical shifts.

Methodological Comparison

To highlight the necessity of SCXRD, the following table compares the performance of standard analytical modalities when applied specifically to 3-substituted indazoles.

Table 1: Comparative Analytical Modalities for Indazole Regiochemistry

Analytical ModalityRegiochemical Resolution3D ConformationThroughputLimitations for 3-Substituted Indazoles
HRMS NoneNoneHighConfirms exact mass (m/z 211.61) but cannot differentiate N1 vs N2 isomers.
1D/2D NMR Moderate / AmbiguousInferredMediumLack of C3-proton eliminates crucial NOESY cross-peaks, leading to false assignments.
IR Spectroscopy LowNoneHighFunctional group ID only (e.g., NO2 stretch); useless for positional isomerism.
SCXRD (X-Ray) Absolute Absolute LowRequires high-quality single crystals; time-intensive but provides definitive proof.

Workflow Visualization: The Path to Absolute Validation

AnalyticalWorkflow Synth Synthesis of Indazole Derivative (N-alkylation) Ambig Regiochemical Ambiguity (1-Methyl vs 2-Methyl) Synth->Ambig Yields isomeric mixtures MS High-Resolution MS Identifies exact mass/formula Fails at regiochemistry Ambig->MS Primary Screen NMR 1D/2D NMR Spectroscopy Ambiguous due to missing C3-proton for NOESY Ambig->NMR Secondary Screen XRD Single-Crystal X-Ray Diffraction Unambiguous 3D structure & absolute regiochemistry Ambig->XRD Definitive Validation Result Validated Structure: 3-chloro-1-methyl-5-nitro-1H-indazole MS->Result Insufficient NMR->Result Inconclusive XRD->Result Absolute Proof

Caption: Workflow comparing analytical methods for resolving regiochemical ambiguity in 3-substituted indazoles.

Deep Dive: X-ray Crystallography of 3-chloro-1-methyl-5-nitro-1H-indazole

To establish a self-validating system, the following protocols detail the exact synthesis, crystallization, and diffraction parameters required to unambiguously confirm the structure of 3-chloro-1-methyl-5-nitro-1H-indazole.

Synthesis and Crystallization Protocol
  • Deprotonation: Dissolve 3-chloro-5-nitroindazole (6.13 mmol) in 15 mL of acetone. Add potassium hydroxide (6.8 mmol) and stir for 15 minutes at 298 K.

    • Causality: KOH deprotonates the indazole core, generating a highly reactive nucleophilic anion. Acetone serves as a polar aprotic-like solvent that stabilizes the anion without hindering the subsequent SN2 attack.

  • Alkylation: Add methyl iodide (12.26 mmol) dropwise. Monitor the reaction via TLC until the starting material disappears.

    • Causality: An excess of the hard electrophile (MeI) drives the reaction to completion. Thermodynamic control heavily favors alkylation at the N1 position.

  • Purification: Evaporate the solvent, extract with EtOAc (50 mL), wash with water and brine, and dry over MgSO4. Purify via column chromatography (EtOAc/hexane 2:8).

  • Crystal Growth: Recrystallize the purified compound from ethanol at room temperature via slow evaporation.

    • Causality: Ethanol provides a moderately polar, protic environment. Slow evaporation ensures thermodynamic control over the nucleation process, yielding highly ordered, defect-free colorless crystals (m.p. 198 °C / 471 K) large enough for X-ray diffraction[2].

X-Ray Data Collection and Refinement Workflow

XRD_Protocol Step1 Crystal Growth EtOH, 298 K Slow Evaporation Step2 Data Collection Bruker X8 APEX Mo Kα (296 K) Step1->Step2 Step3 Data Reduction SADABS Multi-scan Absorption Correction Step2->Step3 Step4 Structure Solution Direct Methods Least-Squares Refinement Step3->Step4 Step5 Final Validation R(F²) = 0.043 S = 1.10 Step4->Step5

Caption: Step-by-step X-ray crystallographic data collection and refinement workflow.

Diffraction Protocol:

  • Mount a crystal of optimal dimensions (0.31 × 0.27 × 0.21 mm) on a Bruker X8 APEX Diffractometer.

  • Irradiate with Mo Kα radiation (λ = 0.71073 Å) at 296 K.

    • Causality: Molybdenum radiation is selected over Copper (Cu Kα) to minimize X-ray absorption effects caused by the heavy chlorine atom, ensuring high-resolution data collection.

  • Apply multi-scan absorption correction (SADABS) to mathematically correct for the non-spherical morphology of the crystal.

  • Solve the structure using direct methods and refine via full-matrix least-squares on F² (R[F² > 2σ] = 0.043).

Table 2: Crystallographic Data Summary

ParameterValue
Chemical Formula C8H6ClN3O2
Molecular Weight 211.61 g/mol
Crystal System Monoclinic
Unit Cell Dimensions a = 3.8273(2) Å, b = 14.678(6) Å, c = 15.549(6) Å
Beta Angle (β) 96.130(9)°
Cell Volume (V) 868.5(6) ų
Z (Molecules per cell) 4
Mechanistic and Structural Insights

The resulting SCXRD data definitively proves that the methyl group is localized at the N1 position. Furthermore, the crystallographic model reveals critical 3D spatial arrangements that NMR cannot detect:

  • Planarity: The fused five- and six-membered indazole rings are essentially planar, with a maximum deviation of only 0.007(2) Å at the C1 atom.

  • Supramolecular Assembly: The crystal lattice is devoid of classical hydrogen bonds. Instead, the solid-state architecture is stabilized by a dimer organized around a symmetry center. This dimer is held together by a highly specific close contact between a nitro-oxygen atom and the chlorine atom (3.066(2) Å)[3]. Because this distance is significantly shorter than the sum of their van der Waals radii, it indicates a strong, stabilizing halogen-bonding interaction.

Conclusion

While HRMS and NMR are indispensable tools for high-throughput chemical screening, they possess critical blindspots when analyzing the regiochemistry of heavily substituted heterocycles. For compounds like 3-chloro-1-methyl-5-nitro-1H-indazole, where the absence of a C3-proton cripples 2D NOESY interpretation, Single-Crystal X-Ray Diffraction is not just an alternative—it is a mandatory requirement for absolute structural and spatial validation.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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